molecular formula C11H11BrO2 B13658118 Ethyl 2-(2-bromophenyl)acrylate

Ethyl 2-(2-bromophenyl)acrylate

Cat. No.: B13658118
M. Wt: 255.11 g/mol
InChI Key: SCPVJLAVWNMTKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)acrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylic acid and features a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromophenyl)acrylate can be synthesized through several methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and reagent concentration, which is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

    Polymerization: It can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of ethyl 2-(2-aminophenyl)acrylate or ethyl 2-(2-thiophenyl)acrylate.

    Oxidation: Formation of 2-(2-bromophenyl)acrylic acid.

    Reduction: Formation of ethyl 2-(2-bromophenyl)ethanol.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromophenyl)acrylate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles in substitution reactions .

Comparison with Similar Compounds

Ethyl 2-(2-bromophenyl)acrylate can be compared with similar compounds like:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

ethyl 2-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-6-4-5-7-10(9)12/h4-7H,2-3H2,1H3

InChI Key

SCPVJLAVWNMTKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=CC=C1Br

Origin of Product

United States

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